molecular formula C17H21N3O2S B3005319 N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921868-27-1

N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B3005319
CAS No.: 921868-27-1
M. Wt: 331.43
InChI Key: KGUOXAYUDKKWNV-UHFFFAOYSA-N
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Description

“N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” is a synthetic organic compound that features an imidazole ring substituted with various functional groups. Compounds with imidazole rings are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde.

    Introduction of the thioether group: Using a nucleophilic substitution reaction with 4-methylbenzyl chloride.

    Hydroxymethylation: Achieved through a hydroxymethylation reaction using formaldehyde.

    N-allylation: Using allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can undergo reduction reactions under hydrogenation conditions.

    Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Imidazole compounds are known to inhibit certain enzymes, making them useful in biochemical research.

    Antimicrobial Agents: Many imidazole derivatives exhibit antimicrobial properties.

Medicine

    Pharmaceuticals: Used in the development of drugs for various diseases, including antifungal and anticancer agents.

Industry

    Agriculture: Used in the synthesis of agrochemicals.

    Cosmetics: Incorporated into formulations for their preservative properties.

Mechanism of Action

The mechanism of action of “N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(5-(hydroxymethyl)-2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)acetamide
  • N-allyl-2-(5-(hydroxymethyl)-2-((4-methoxybenzyl)thio)-1H-imidazol-1-yl)acetamide

Uniqueness

“N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” is unique due to the specific substitution pattern on the imidazole ring, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl thioether group may impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-8-18-16(22)10-20-15(11-21)9-19-17(20)23-12-14-6-4-13(2)5-7-14/h3-7,9,21H,1,8,10-12H2,2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOXAYUDKKWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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